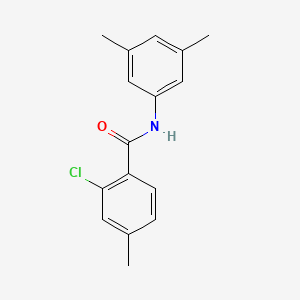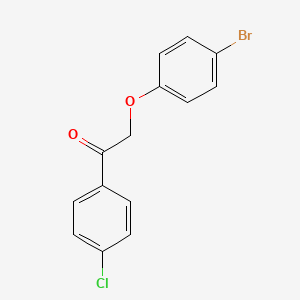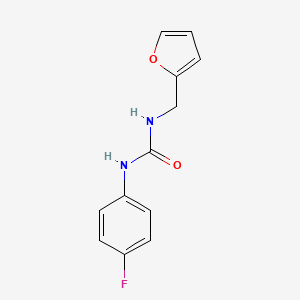![molecular formula C15H23N3OS B5866172 N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that has been extensively studied for its ability to scavenge reactive oxygen species (ROS) and its potential as an antioxidant.
Applications De Recherche Scientifique
DMTU has been studied extensively for its potential applications in various fields such as medicine, biology, and chemistry. One of the major applications of DMTU is in the field of oxidative stress research. DMTU has been shown to scavenge N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and protect cells from oxidative damage. This property makes DMTU a potential therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
DMTU acts as an antioxidant by scavenging N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea such as superoxide anion, hydrogen peroxide, and hydroxyl radical. DMTU also has the ability to chelate metal ions such as iron and copper, which are involved in the production of this compound. By scavenging this compound and chelating metal ions, DMTU can prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect cells from oxidative damage and apoptosis induced by this compound. DMTU has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In animal studies, DMTU has been shown to protect against ischemic injury and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMTU is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, DMTU has some limitations for lab experiments. It can react with other compounds in the experimental setup, which can affect the results. DMTU also has a short half-life, which can limit its effectiveness in some experimental setups.
Orientations Futures
There are several future directions for DMTU research. One area of research is the development of DMTU as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another area of research is the investigation of the mechanism of action of DMTU and its interaction with other compounds in the experimental setup. Further studies are also needed to determine the optimal dosage and administration of DMTU for different experimental setups.
Méthodes De Synthèse
DMTU can be synthesized by reacting 3,4-dimethylaniline with 4-morpholineethanethiol in the presence of a catalyst such as copper(II) chloride. The reaction takes place under reflux conditions in a solvent such as ethanol or acetone. The resulting product is then purified by recrystallization to obtain pure DMTU.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-14(11-13(12)2)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAKLRDCQMDZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)

![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)
![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)


![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)